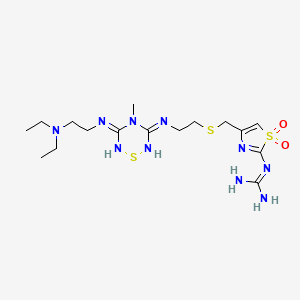![molecular formula C16H15ClO B14368357 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol CAS No. 93900-53-9](/img/structure/B14368357.png)
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a prop-2-enyl chain, which is further connected to a methylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form 3-chlorophenylpropan-2-one. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and purification techniques such as distillation and recrystallization are crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
Applications De Recherche Scientifique
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their activity.
Comparaison Avec Des Composés Similaires
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be compared with other similar compounds, such as:
2-[1-(4-Chlorophenyl)prop-2-enyl]-4-methylphenol: Similar structure but with the chlorine atom in a different position.
2-[1-(3-Bromophenyl)prop-2-enyl]-4-methylphenol: Bromine atom instead of chlorine.
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-ethylphenol: Ethyl group instead of methyl.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Propriétés
Numéro CAS |
93900-53-9 |
|---|---|
Formule moléculaire |
C16H15ClO |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
2-[1-(3-chlorophenyl)prop-2-enyl]-4-methylphenol |
InChI |
InChI=1S/C16H15ClO/c1-3-14(12-5-4-6-13(17)10-12)15-9-11(2)7-8-16(15)18/h3-10,14,18H,1H2,2H3 |
Clé InChI |
ZIAVXJLPZPQKGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C=C)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


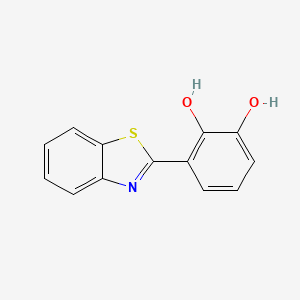
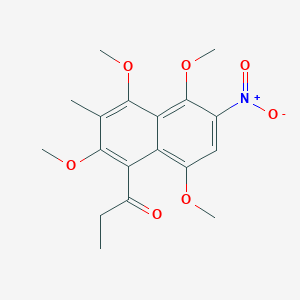
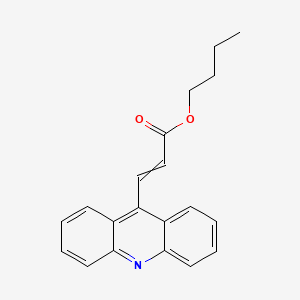
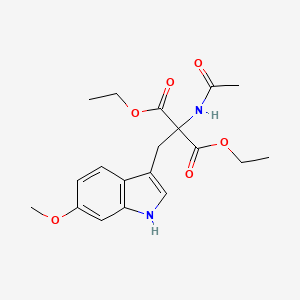
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
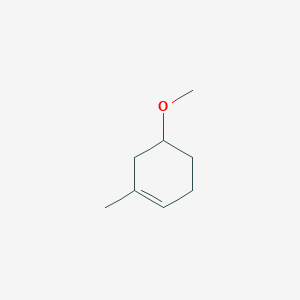
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
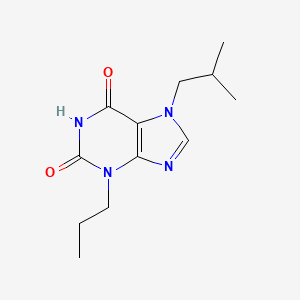
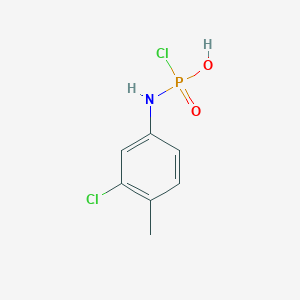
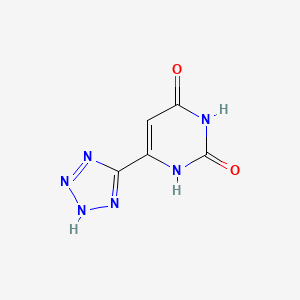
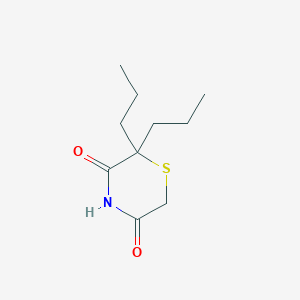
![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)

